3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-24-18(8-9-23-24)16-10-14(11-21-13-16)12-22-19(25)7-6-15-4-2-3-5-17(15)20/h2-5,8-11,13H,6-7,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHQMPBVNYNSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a compound of considerable interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19BrN4O
- Molecular Weight : 399.292 g/mol
- CAS Number : 2320670-03-7
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various organic reactions, including amide formation and coupling reactions. The synthetic pathway often utilizes starting materials such as 2-bromobenzaldehyde and various pyrazole derivatives.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related pyrazole compound showed high antifungal activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL . This suggests that the target compound may also possess notable antifungal or antibacterial properties.
Anticancer Potential
Research into pyrazole derivatives indicates that they can exhibit anticancer activity. For example, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring significantly influence cytotoxicity.
Anti-inflammatory Effects
Compounds derived from pyrazole have been noted for their anti-inflammatory properties. A study reported that certain pyrazole derivatives effectively reduced inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Cellular Receptors : The presence of the bromophenyl and pyrazole moieties may facilitate binding to specific cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
Scientific Research Applications
Pharmacological Potential
The compound's structure suggests potential activity against various biological targets. Preliminary studies indicate that it may function as an anti-inflammatory agent and could serve as a 5-lipoxygenase inhibitor . This enzyme plays a crucial role in the inflammatory response, making its inhibition a target for anti-inflammatory therapies.
Antimicrobial Activity
Research into related pyrazole derivatives has shown moderate to strong antimicrobial properties. The presence of the bromophenyl group may enhance interactions with bacterial cell membranes, potentially leading to increased efficacy against pathogens.
Cancer Research
The compound's structural features are conducive to further exploration in cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and modulate pathways involved in cancer progression.
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of this compound to various proteins associated with disease pathways. These studies help identify potential mechanisms of action and guide future experimental designs.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of compounds similar to 3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide through docking studies, suggesting that modifications to the pyrazole ring could enhance activity against 5-lipoxygenase .
Case Study 2: Antimicrobial Properties
Investigations into related pyrazole derivatives revealed promising antimicrobial activity, particularly against Gram-positive bacteria. The structural similarities suggest that this compound may exhibit comparable effects, warranting further testing .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanamide Derivatives
Key Observations:
Molecular Weight and Halogen Effects: The target compound’s bromine atom increases its molecular weight compared to non-halogenated analogs like the 3-methylthiophenyl derivative (340.4 g/mol) .
Heterocyclic Variations :
- The pyridine-pyrazole motif (target and AZD9668 ) is associated with π-π stacking interactions in enzyme binding pockets.
- Replacement with oxadiazole (e.g., compound 7c ) introduces additional hydrogen-bond acceptors, which may alter target selectivity.
Thermal Stability : Compounds with rigid heterocycles (e.g., 7c , melting point 168–170°C) exhibit higher melting points than flexible analogs, suggesting the target compound’s melting point may fall within a similar range if crystallinity is comparable.
Pharmacological Implications
- Enzyme Inhibition Potential: AZD9668 (alvelestat), a pyridine-pyrazole derivative, is a known neutrophil elastase inhibitor . The target compound’s structural similarity suggests possible activity in protease inhibition, though bromine’s steric bulk may modulate potency.
- Metabolic Considerations : The 2-methoxyphenyl derivative highlights how electron-donating groups (e.g., -OCH₃) improve metabolic stability compared to electron-withdrawing substituents like bromine.
Preparation Methods
Bromination of Phenylpropanoic Acid Derivatives
Selective bromination at the ortho position of phenylpropanoic acid is challenging due to competing para and meta isomer formation. A method adapted from EP 2532644A1 involves brominating 2-methyl-2-phenylpropanoic acid in an aqueous medium under controlled pH conditions.
Procedure :
- Substrate : 2-Methyl-2-phenylpropanoic acid (1 eq) dissolved in water.
- Bromine (1.2 eq) added dropwise at pH 7 (maintained with sodium carbonate).
- Reaction Temperature : 25–30°C.
- Workup : Acidification with HCl (pH 1–2), extraction with dichloromethane, and crystallization in hexanes.
Outcome :
- Yield : 81% (crude), 98.5% purity after four recrystallizations.
- Selectivity : >98% ortho-brominated product due to steric and electronic effects of the methyl group.
Table 1 : Bromination Optimization Data
| Bromine (eq) | Temperature (°C) | pH | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.0 | 25 | 7 | 68 | 95.2 |
| 1.2 | 30 | 7 | 81 | 98.5 |
| 1.5 | 35 | 7 | 79 | 97.1 |
Esterification and Functional Group Interconversion
The carboxylic acid is converted to its acid chloride for subsequent amide coupling:
Procedure :
- Reagents : Thionyl chloride (2 eq), catalytic DMF.
- Conditions : Reflux in anhydrous dichloromethane (4 h).
- Workup : Removal of excess thionyl chloride under reduced pressure.
Yield : 95% (3-(2-bromophenyl)propanoyl chloride).
Synthesis of (5-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methanamine
Pyrazole-Pyridine Coupling via Stille Reaction
A palladium-catalyzed cross-coupling between 5-tributylstannyl-1-methyl-1H-pyrazole and 5-bromopyridin-3-yl)methanol is adapted from methods in J. Med. Chem..
Procedure :
- Catalyst : Pd(OAc)₂ (5 mol%), XPhos (10 mol%).
- Solvent : 1,4-Dioxane, 100°C, 16 h under argon.
- Workup : Column chromatography (30% ethyl acetate/hexanes).
Outcome :
Conversion of Alcohol to Amine
The alcohol is oxidized to an aldehyde and subjected to reductive amination:
Procedure :
- Oxidation : TEMPO/NaClO₂ (1:1.2 eq) in acetonitrile/water.
- Reductive Amination : NH₄OAc, NaBH₃CN, methanol, 24 h.
- Workup : Acid-base extraction, crystallization.
Yield : 75% (amine intermediate).
Amide Bond Formation
Coupling of Acid Chloride and Amine
Procedure :
- Reagents : 3-(2-Bromophenyl)propanoyl chloride (1 eq), (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine (1.1 eq), triethylamine (2 eq).
- Solvent : Dichloromethane, 0°C to room temperature, 12 h.
- Workup : Wash with NaHCO₃, brine, and silica gel chromatography.
Outcome :
- Yield : 82% (target compound).
- Purity : 99.1% by LC-MS.
Table 2 : Amidation Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 68 |
| T3P | THF | 25 | 75 |
| Acid Chloride | DCM | 0→25 | 82 |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Ortho-bromination is favored by steric hindrance from the methyl group in 2-methyl-2-phenylpropanoic acid. Para isomers are minimized to <2% via pH control and stoichiometric bromine.
Pyrazole Coupling Efficiency
Stannane reagents improve coupling yields but require stringent anhydrous conditions. Tributylstannyl pyrazoles are synthesized from pyrazole precursors using Pd(PPh₃)₄.
Amide Hydrolysis Risks
Using acyl chlorides instead of active esters reduces hydrolysis side reactions. Low-temperature coupling (0°C) further stabilizes the intermediate.
Scalability and Industrial Considerations
Solvent Selection
Catalytic System Optimization
Pd/XPhos systems achieve turnover numbers (TON) >1,000, making them viable for kilogram-scale synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(2-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide, and how can reaction conditions be optimized?
- Methodology :
- The compound’s synthesis typically involves coupling the bromophenyl moiety to the pyrazole-pyridine scaffold. A multi-step approach is recommended:
Pyrazole-Pyridine Intermediate : Start with Suzuki-Miyaura coupling to attach the pyridinyl group to the pyrazole core .
Propanamide Formation : Use nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the propanamide chain to the pyridine nitrogen.
Optimization : Reaction yields (e.g., 60% in analogous syntheses) can be improved by controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (Pd-based catalysts for coupling steps) .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrazole and bromophenyl groups. Look for key shifts: aromatic protons (6.8–8.5 ppm) and methyl groups (2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30 v/v) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if present) using single-crystal X-ray diffraction, as demonstrated in analogous bromophenyl-pyrazole structures .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data caused by stereochemical variations or impurities?
- Methodology :
- Chiral Resolution : If stereoisomers exist, employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- Activity Validation : Compare isolated isomers in bioassays (e.g., kinase inhibition). For impurities, use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) and correlate with reduced activity .
Q. What computational approaches predict the compound’s interaction with biological targets, and how do they align with experimental results?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Focus on the pyrazole-pyridine scaffold’s hydrogen bonding with active-site residues (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Compare predicted binding free energies (ΔG) with IC50 values from enzymatic assays .
Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?
- Methodology :
- Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for initial dissolution, followed by dilution in PBS (pH 7.4) to maintain solubility >1 mg/mL .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the propanamide chain for enhanced hydrophilicity without altering target affinity .
Data Contradiction and Validation
Q. How should researchers resolve conflicting data on the compound’s metabolic stability across different in vitro models?
- Methodology :
- Cross-Model Correlation : Compare hepatic microsomal stability (human vs. rodent) with hepatocyte assays. Use CYP450 inhibition studies (e.g., CYP3A4/2D6) to identify enzyme-specific degradation pathways .
- Stabilization Strategies : Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to incubation buffers to isolate non-enzymatic degradation effects .
Structure-Activity Relationship (SAR) Analysis
Q. Which structural modifications to the pyrazole-pyridine scaffold could enhance target selectivity while minimizing off-target effects?
- Methodology :
- Fragment Replacement : Substitute the bromophenyl group with electron-withdrawing groups (e.g., -CF3) to modulate binding kinetics. Monitor changes in IC50 via dose-response assays .
- Bioisosteric Swaps : Replace the propanamide linker with a sulfonamide group to evaluate effects on membrane permeability (logP) and potency .
Experimental Design for Biological Evaluation
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity profile?
- Methodology :
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO administration (5 mg/kg). Collect plasma at 0, 1, 4, 8, 24 h. Analyze via LC-MS/MS for AUC and half-life calculations .
- Toxicity Screening : Conduct a 14-day repeat-dose study (OECD 407) with histopathology on liver/kidney tissues. Compare with positive controls (e.g., cisplatin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
